molecular formula C12H10N2 B13310511 2-(8-Methylquinolin-3-yl)acetonitrile

2-(8-Methylquinolin-3-yl)acetonitrile

Cat. No.: B13310511
M. Wt: 182.22 g/mol
InChI Key: QWMSIMLXPWQHAL-UHFFFAOYSA-N
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Description

2-(8-Methylquinolin-3-yl)acetonitrile is an organic compound with the molecular formula C12H10N2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 8th position and an acetonitrile group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methylquinolin-3-yl)acetonitrile typically involves the reaction of 8-methylquinoline with acetonitrile under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds in the presence of acid catalysts . The reaction conditions often include the use of solvents such as ethanol, toluene, or methylene chloride, and catalysts like Lewis acids (e.g., AlCl3, FeCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methylquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acids, quinoline-3-amines, and substituted quinolines with diverse functional groups.

Scientific Research Applications

2-(8-Methylquinolin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Methylquinolin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 8th position and the acetonitrile group at the 3rd position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(8-methylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c1-9-3-2-4-11-7-10(5-6-13)8-14-12(9)11/h2-4,7-8H,5H2,1H3

InChI Key

QWMSIMLXPWQHAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)CC#N

Origin of Product

United States

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